molecular formula C12H12BrN3O2 B13851705 1-(5-Bromopyridin-2-yl)-2-[2-(methoxymethyl)-1H-imidazol-1-yl]ethanone

1-(5-Bromopyridin-2-yl)-2-[2-(methoxymethyl)-1H-imidazol-1-yl]ethanone

Katalognummer: B13851705
Molekulargewicht: 310.15 g/mol
InChI-Schlüssel: ACOCCDJSJRZXQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-bromopyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone is a synthetic organic compound that features a bromopyridine moiety and an imidazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromopyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Imidazole Formation: Formation of the imidazole ring through cyclization reactions.

    Coupling Reaction: Coupling the bromopyridine with the imidazole derivative under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-bromopyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The imidazole ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridine and imidazole derivatives.

    Medicine: Potential use in drug discovery and development due to its structural features.

    Industry: Use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-bromopyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(5-chloropyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone
  • 1-(5-fluoropyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone

Uniqueness

1-(5-bromopyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.

Eigenschaften

Molekularformel

C12H12BrN3O2

Molekulargewicht

310.15 g/mol

IUPAC-Name

1-(5-bromopyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone

InChI

InChI=1S/C12H12BrN3O2/c1-18-8-12-14-4-5-16(12)7-11(17)10-3-2-9(13)6-15-10/h2-6H,7-8H2,1H3

InChI-Schlüssel

ACOCCDJSJRZXQX-UHFFFAOYSA-N

Kanonische SMILES

COCC1=NC=CN1CC(=O)C2=NC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.